molecular formula C7H16N4O B13452841 4-(2-Aminoethyl)piperazine-1-carboxamide

4-(2-Aminoethyl)piperazine-1-carboxamide

Katalognummer: B13452841
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: WNQQAQZXXWJZKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Aminoethyl)piperazine-1-carboxamide is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the piperazine ring, which is further linked to a carboxamide group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethylenediamine or ethanolamine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of flow chemistry devices for the automated preparation of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including aminoethyl piperazine . This process is followed by purification through distillation to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminoethyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, hydrogenation catalysts, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(2-Aminoethyl)piperazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming various derivatives and its significant role in scientific research and industrial applications highlight its importance compared to other similar compounds.

Eigenschaften

Molekularformel

C7H16N4O

Molekulargewicht

172.23 g/mol

IUPAC-Name

4-(2-aminoethyl)piperazine-1-carboxamide

InChI

InChI=1S/C7H16N4O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6,8H2,(H2,9,12)

InChI-Schlüssel

WNQQAQZXXWJZKR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCN)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.